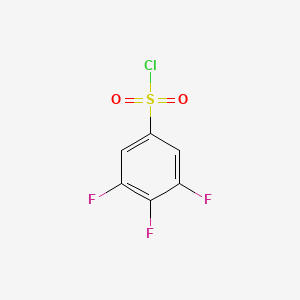
3,4,5-Trifluorobenzenesulfonyl chloride
Cat. No. B1306079
Key on ui cas rn:
351003-43-5
M. Wt: 230.59 g/mol
InChI Key: HSEHKULCGSMHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07951972B2
Procedure details


The flask containing the SOCl2/H2O solution is cooled again to −10° C. and a catalytic amount of Cu(I)Cl (˜50 mg) was added. The solution turns dark green in color. The flask was fitted with a 500 mL addition funnel (previously chilled to 0° C.) and the 3,4,5-trifluorodiazobenzene solution was quickly transferred to the funnel. The solution was immediately added dropwise over a period of 3 min. After addition, the reaction mixture slowly turns darker green in color, but after stirring for 5 min becomes bright, lime green. The reaction was stirred for an additional hour while warming to room temperature. The reaction mixture was transferred to a separatory funnel and extracted with CH2Cl2 (3×200 mL). The organic phases are combined and dried over anhydrous Na2SO4, filtered, and concentrated to give a dark-bronze oil (79.5 g, 83%).
Name
SOCl2 H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
Cu(I)Cl
Quantity
50 mg
Type
reactant
Reaction Step Two

Name
3,4,5-trifluorodiazobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[O:1]=[S:2]([Cl:4])Cl.[OH2:5].[F:6][C:7]1[CH2:8][C:9](=[N+]=[N-])[CH:10]=[C:11]([F:14])[C:12]=1[F:13]>>[F:6][C:7]1[CH:8]=[C:9]([S:2]([Cl:4])(=[O:1])=[O:5])[CH:10]=[C:11]([F:14])[C:12]=1[F:13] |f:0.1|
|
Inputs


Step One
|
Name
|
SOCl2 H2O
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=S(Cl)Cl.O
|
Step Two
[Compound]
|
Name
|
Cu(I)Cl
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
3,4,5-trifluorodiazobenzene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1CC(C=C(C1F)F)=[N+]=[N-]
|
Step Four
[Compound]
|
Name
|
lime
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
after stirring for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was fitted with a 500 mL addition funnel (
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution was immediately added dropwise over a period of 3 min
|
|
Duration
|
3 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred for an additional hour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while warming to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was transferred to a separatory funnel
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2 (3×200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=C(C1F)F)S(=O)(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 79.5 g | |
| YIELD: PERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

